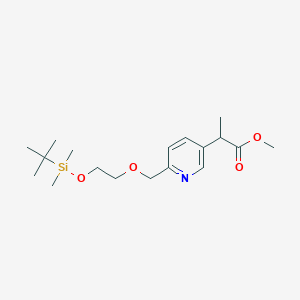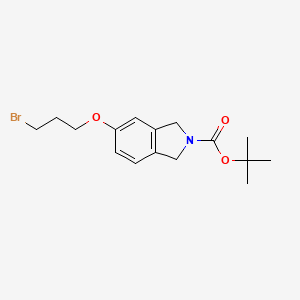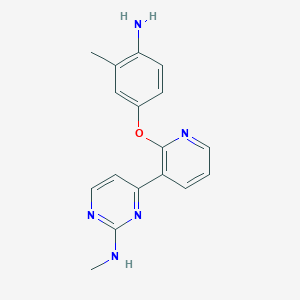
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring.
Méthodes De Préparation
The synthesis of 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and carboxylic acid derivatives.
Cyclization: The o-phenylenediamine undergoes cyclization with carboxylic acid derivatives under acidic or basic conditions to form the benzimidazole core.
Substitution: The tert-butyl and propan-2-yl groups are introduced through substitution reactions using appropriate alkylating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. It may also modulate receptor activity by binding to receptor sites, altering the signaling pathways involved. The exact mechanism of action depends on the specific biological target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the tert-butyl and propan-2-yl groups, has a simpler structure and different chemical properties.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, which may have different biological activities and chemical reactivities.
Imidazole Derivatives: Compounds with an imidazole ring but different substituents, which may have distinct applications and properties
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1-tert-butyl-2-propan-2-ylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2/c1-9(2)13-16-11-8-10(14(18)19)6-7-12(11)17(13)15(3,4)5/h6-9H,1-5H3,(H,18,19) |
Clé InChI |
IDAPWNGYAJQWHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N1C(C)(C)C)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


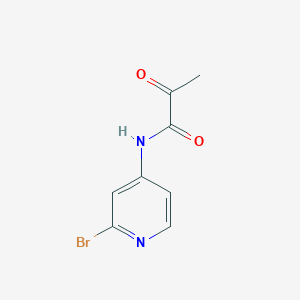
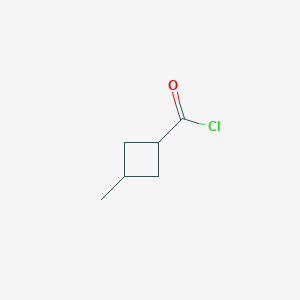
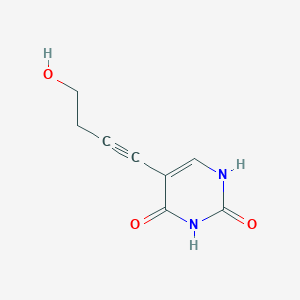
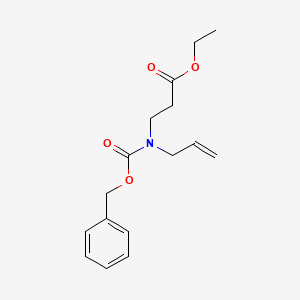
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)

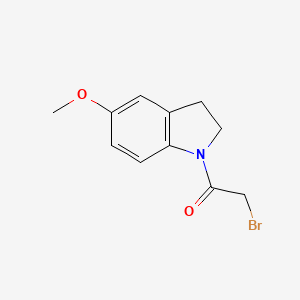
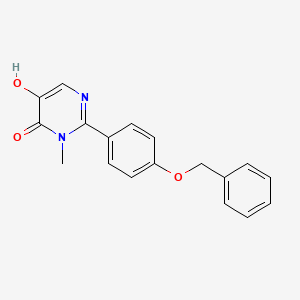
![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)
